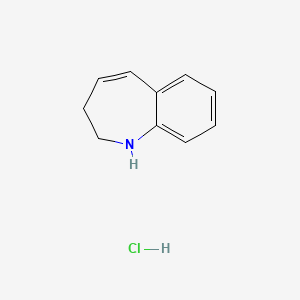
2,3-dihydro-1H-1-benzazepine hydrochloride
描述
2,3-dihydro-1H-1-benzazepine hydrochloride is a compound that has been mentioned in the context of being a classic D1 dopamine receptor antagonist . It’s also a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .
Molecular Structure Analysis
The molecular formula of this compound is C10H12ClN . The InChI code is 1S/C10H11N.ClH/c1-2-7-10-9 (5-1)6-3-4-8-11-10;/h1-3,5-7,11H,4,8H2;1H .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not clearly mentioned in the available resources .Physical And Chemical Properties Analysis
The molecular weight of this compound is 181.66 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound is a powder and is stored at -10 degrees .作用机制
Target of Action
Benzazepines, a class of compounds to which 2,3-dihydro-1h-1-benzazepine hydrochloride belongs, are known to interact with various biological targets .
Mode of Action
Benzazepines are known to interact with their targets in a variety of ways, influencing cellular processes .
Biochemical Pathways
Benzazepines, in general, are known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Benzazepines are known to have a variety of biological effects, depending on their specific targets .
安全和危害
The safety information available indicates that 2,3-dihydro-1H-1-benzazepine hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .
未来方向
生化分析
Biochemical Properties
2,3-dihydro-1H-1-benzazepine hydrochloride plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including squalene synthase, which is involved in cholesterol biosynthesis Additionally, this compound has been found to exhibit antibacterial activity, indicating its potential use in treating bacterial infections .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Furthermore, this compound has been observed to impact cellular metabolism by inhibiting specific metabolic enzymes, leading to altered metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, this compound inhibits squalene synthase by binding to its active site, thereby preventing the synthesis of cholesterol . Additionally, this compound has been found to interact with G protein-coupled receptors, modulating signal transduction pathways and influencing cellular responses . These interactions highlight the compound’s potential in therapeutic applications targeting metabolic and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that this compound can maintain its biological activity for extended periods, making it suitable for prolonged experimental use . It is essential to monitor the compound’s stability to ensure consistent results in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . The interaction with metabolic enzymes, such as cytochrome P450, influences the compound’s metabolic flux and the levels of its metabolites . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic applications and predicting potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters, facilitating its entry into target cells . Once inside the cells, this compound can accumulate in specific tissues, depending on its affinity for cellular components . The distribution of this compound within the body influences its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . The presence of this compound in the nucleus suggests that it may influence gene expression by interacting with nuclear receptors or transcription factors . Additionally, the compound’s localization in the cytoplasm allows it to modulate cytoplasmic signaling pathways and metabolic processes .
属性
IUPAC Name |
2,3-dihydro-1H-1-benzazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N.ClH/c1-2-7-10-9(5-1)6-3-4-8-11-10;/h1-3,5-7,11H,4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBCFRCFYIEVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(imidazo[1,2-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B1431898.png)
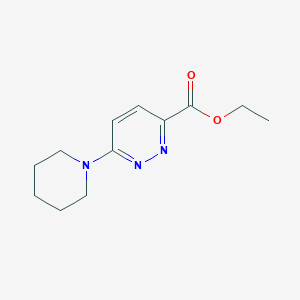
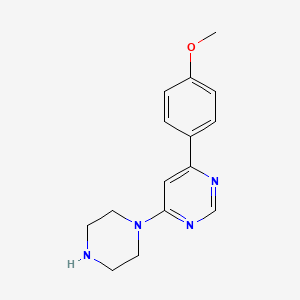
![5-methoxy-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1431902.png)
![Methyl 2-imino-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide](/img/structure/B1431904.png)

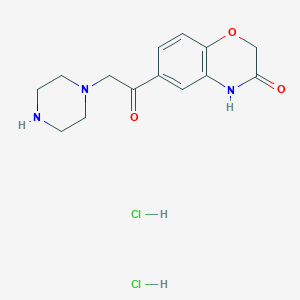
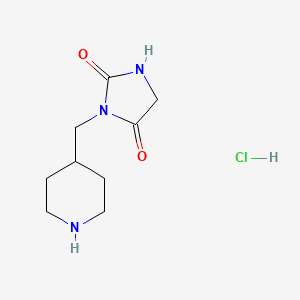

![4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B1431913.png)
![7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine hydrobromide](/img/structure/B1431915.png)
![ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431916.png)
![Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride](/img/structure/B1431917.png)
![methyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431918.png)